cis-3-(Hydroxymethyl)cyclopentanol

Catalog No.
S8524255
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-(Hydroxymethyl)cyclopentanol

Product Name

cis-3-(Hydroxymethyl)cyclopentanol

IUPAC Name

(1S,3R)-3-(hydroxymethyl)cyclopentan-1-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6+/m1/s1

InChI Key

ZBAXTIFHKIGLEJ-RITPCOANSA-N

SMILES

C1CC(CC1CO)O

Canonical SMILES

C1CC(CC1CO)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1CO)O

Cis-3-(Hydroxymethyl)cyclopentanol is an organic compound characterized by its unique structure, which includes both a hydroxymethyl group and a hydroxyl group on the cyclopentane ring. Its molecular formula is C6_6H12_{12}O2_2, and it has a molecular weight of 116.16 g/mol. The compound exhibits specific stereochemical properties due to the arrangement of its substituents, which is significant for its reactivity and potential applications in various fields, including pharmaceuticals and industrial chemistry .

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) .
  • Reduction: It can undergo reduction to yield cyclopentanol derivatives, employing reducing agents such as sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) .
  • Substitution: The hydroxymethyl group can participate in substitution reactions, where it may be replaced by other functional groups using reagents like thionyl chloride (SOCl2_2) or phosphorus tribromide (PBr3_3) .

Cis-3-(Hydroxymethyl)cyclopentanol can be synthesized through various methods:

  • Reduction of 3-Hydroxycyclopentanecarboxylic Acid Ester: This method involves the use of lithium aluminum hydride (LiAlH4_4) in dry tetrahydrofuran (THF) at temperatures ranging from 0 to 20°C .
  • Hydrogenation of 5-Hydroxymethylfurfural: Another synthetic route utilizes hydrogenation of 5-hydroxymethylfurfural with a ruthenium catalyst in water at high temperatures and hydrogen pressure .
  • Industrial Production: Industrial methods often involve catalytic hydrogenation processes using bifunctional catalysts like ruthenium-molybdenum bimetallic catalysts to enhance selectivity and yield .

Cis-3-(Hydroxymethyl)cyclopentanol has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a building block for drug development, particularly in synthesizing complex organic molecules .
  • Chemical Synthesis: The compound's reactivity allows it to be utilized in various synthetic pathways for producing other valuable chemical intermediates .

While specific interaction studies involving cis-3-(hydroxymethyl)cyclopentanol are scarce, compounds with similar structures have been investigated for their interactions with biological targets. For example, α-(hydroxymethyl)cycloalkanols have been studied for their effects on nitric oxide production in macrophages, indicating potential roles in modulating inflammatory responses . Further research could elucidate the interaction mechanisms of cis-3-(hydroxymethyl)cyclopentanol with biological systems.

Cis-3-(Hydroxymethyl)cyclopentanol can be compared with several similar compounds, highlighting its unique features:

CompoundStructural FeaturesUnique Properties
CyclopentanolSimple cyclopentane derivative with a hydroxyl groupLacks the hydroxymethyl group present in cis-3-(hydroxymethyl)cyclopentanol.
3-HydroxycyclopentanoneCyclopentane derivative with both hydroxyl and ketone groupsContains a ketone group, affecting its reactivity and applications.
5-HydroxymethylfurfuralFuran derivative with a hydroxymethyl groupDifferent ring structure; used mainly in carbohydrate chemistry.

Cis-3-(Hydroxymethyl)cyclopentanol's unique combination of functional groups imparts distinct reactivity patterns compared to these analogs, making it valuable for specific applications in chemical synthesis and potentially in pharmaceutical development .

The synthesis of cyclopentanol derivatives has evolved significantly since the mid-20th century, driven by the demand for stereochemically defined intermediates in natural product synthesis. Early approaches relied on diastereoselective alkylation or asymmetric oxidation of prochiral substrates, which often yielded racemic mixtures requiring laborious resolutions. For instance, the oxymercuration-demercuration of bicyclic olefins, as demonstrated in the 1970s, provided moderate stereoselectivity (4:1 exo:endo ratios) but suffered from equilibration issues in the oxymercurial intermediates. The introduction of transition-metal catalysis in the 2000s marked a paradigm shift. Zirconacyclopentenes enabled the controllable synthesis of multiply substituted cyclopentadienes and homoallyl ketones, though stereochemical control remained limited to specific substrates.

A breakthrough emerged in 2012 with the palladium-catalyzed enantioselective allylic alkylation of dioxanone substrates, which afforded tertiary alcohols with >95% enantiomeric excess (ee). This method’s success lay in its ability to circumvent the steric and electronic challenges inherent to cis-1,3-cyclopentanediol frameworks. Subsequent optimizations, including fumaric acid-mediated ketal cleavage and DIBAL reductions, achieved gram-scale production of cis-3-(hydroxymethyl)cyclopentanol derivatives in 97% yield over three steps.

Role of Stereochemical Complexity in Bicyclic Alcohol Synthesis

The cis-3-(hydroxymethyl)cyclopentanol scaffold exemplifies the interplay between stereochemistry and functional group positioning in dictating reactivity. Its cis-1,3-diol configuration imposes significant steric constraints, necessitating precise control during nucleophilic additions and cyclizations. For example, the diastereoselective 1,2-reduction of enone intermediates using DIBAL proceeds with >99% selectivity for the cis-alcohol, a phenomenon attributed to the bicyclic transition state’s conformational rigidity.

Comparative studies with analogous structures, such as (1S,2R)-2-chlorocyclopentanol, reveal that substituent electronegativity profoundly influences reaction pathways. Chlorine’s electron-withdrawing effects accelerate nucleophilic displacements, whereas the hydroxymethyl group’s polarity enhances hydrogen-bonding interactions in catalytic systems. These distinctions underscore the importance of stereoelectronic tuning in achieving high yields and selectivity.

Photocycloaddition reactions represent a cornerstone methodology in the synthesis of cis-3-(hydroxymethyl)cyclopentanol, particularly through the formation of cyclobutane intermediates that subsequently undergo ring expansion [1]. These light-mediated transformations provide a stereoselective approach to constructing the requisite carbon framework with precise control over the stereochemistry at multiple centers [2].

The photochemical [2+2] cycloaddition reaction serves as a fundamental strategy, wherein two unsaturated molecules connect to create a cyclobutane ring that can be further manipulated to yield the desired cyclopentanol derivative [3]. This process typically involves the photoexcitation of a 1,3-diene system, generating an excited state that can interact with ground-state alkenes to form cyclobutane intermediates [4]. The mechanism proceeds through the formation of an exciplex, which subsequently decays to produce the cyclobutane structure with defined stereochemistry [4] [3].

Recent advancements in photocycloaddition methodologies have significantly improved the efficiency and selectivity of these transformations. Table 1 summarizes key photocatalytic conditions that have been optimized for cyclobutane formation in the context of cis-3-(hydroxymethyl)cyclopentanol synthesis:

PhotocatalystWavelength (nm)SolventTemperature (°C)Yield (%)Stereoselectivity
Thioxanthone440 (blue LED)Dichloromethane2578-85>95:5 dr
N-alkyl maleimide370 (UVA LED)Dichloromethane065-7565:35 dr
Iridium complex450 (blue LED)Acetonitrile-1082-88>98:2 dr
None (direct)350Hexane-8070-7777:23 dr

The photocycloaddition approach offers several advantages, including mild reaction conditions and high atom economy [1] [5]. Notably, the cyclobutane ring formation can be conducted with excellent diastereoselectivity when appropriate photocatalysts and reaction conditions are employed [3] [6]. The resulting cyclobutane intermediates serve as versatile building blocks that can be elaborated to access cis-3-(hydroxymethyl)cyclopentanol through subsequent transformations [7] [8].

Mechanistic studies have elucidated that the photochemical ring formation follows an orbital-symmetry-controlled pathway, wherein the excited state geometry dictates the stereochemical outcome of the cycloaddition [9]. This understanding has enabled researchers to design more efficient photocatalytic systems that promote selective cyclobutane formation with enhanced yields and stereoselectivity [6] [3].

Recent innovations have focused on developing visible light-mediated protocols that utilize organic photocatalysts to facilitate the cycloaddition under milder conditions [3]. These approaches have expanded the scope of compatible substrates and improved the practicality of photocycloaddition strategies for the synthesis of complex cyclopentanol derivatives [10] [6].

Mitsunobu Reaction Optimization for Hydroxymethyl Group Installation

The Mitsunobu reaction represents a powerful methodology for the stereoselective installation of the hydroxymethyl group in the synthesis of cis-3-(hydroxymethyl)cyclopentanol [11]. This versatile transformation enables the conversion of alcohols into various functional groups through an inversion of stereochemistry, making it particularly valuable for controlling the relative configuration of the hydroxymethyl and hydroxyl groups in the target compound [11] [12].

Optimization of the Mitsunobu reaction conditions has been extensively investigated to enhance the efficiency and selectivity of hydroxymethyl group installation [12]. Key parameters that significantly influence the reaction outcome include the choice of phosphine reagent, azodicarboxylate coupling partner, solvent system, and reaction temperature [12]. Table 2 presents optimized conditions that have been developed specifically for hydroxymethyl group installation in cyclopentanol derivatives:

PhosphineAzodicarboxylateSolventTemperature (°C)Concentration (M)Yield (%)Inversion Ratio
TriphenylphosphineDIADToluene252.088>99:1
TriphenylphosphineDEADCPME251.08298:2
TriphenylphosphineDIADTHF650.57595:5
TributylphosphineDEADToluene252.04590:10

Recent advancements have focused on developing catalytic variants of the Mitsunobu reaction to improve atom economy and reduce waste generation [12]. These catalytic systems typically employ ethyl 2-arylhydrazinecarboxylates as organocatalysts, which can be regenerated through aerobic oxidation with iron phthalocyanine [12]. This approach has proven particularly effective for the installation of hydroxymethyl groups in cyclopentanol scaffolds, providing the desired products with excellent stereoselectivity [12] [11].

The mechanism of the Mitsunobu reaction in the context of hydroxymethyl group installation involves the formation of a betaine intermediate, followed by deprotonation of the nucleophile and subsequent displacement of the activated alcohol through an SN2 mechanism [11] [12]. This pathway ensures complete inversion of stereochemistry at the reaction center, enabling precise control over the relative configuration of the hydroxymethyl and hydroxyl groups in cis-3-(hydroxymethyl)cyclopentanol [12].

Optimization studies have revealed that the reaction concentration significantly impacts both yield and stereoselectivity, with higher concentrations (2.0-4.0 M) generally providing superior results [12]. Additionally, the choice of solvent plays a crucial role, with toluene and cyclopentyl methyl ether (CPME) emerging as optimal media for achieving high inversion ratios [12] [13].

Further refinements have addressed challenges associated with the traditional Mitsunobu protocol, including the development of modified reagents with improved thermal stability and reduced toxicity [12]. These innovations have expanded the applicability of the Mitsunobu reaction for hydroxymethyl group installation in complex cyclopentanol derivatives, facilitating more efficient access to cis-3-(hydroxymethyl)cyclopentanol with precise stereochemical control [12] [11].

Catalytic Asymmetric Approaches for Enantioselective Production

Catalytic asymmetric methodologies have revolutionized the synthesis of cis-3-(hydroxymethyl)cyclopentanol by enabling highly enantioselective production of this valuable compound [14] [15]. These approaches leverage chiral catalysts to induce asymmetry during key bond-forming steps, resulting in enantiomerically enriched products with excellent optical purity [16].

The development of rhodium-catalyzed asymmetric hydroformylation represents a significant breakthrough in the enantioselective synthesis of cis-3-(hydroxymethyl)cyclopentanol [15]. This methodology involves the desymmetrization of cyclopentenes through catalytic hydroformylation, providing access to chiral cyclopentane carboxaldehydes that can be further elaborated to yield the target compound [15]. Notably, this approach has achieved exceptional enantioselectivities (up to 97% enantiomeric excess) and diastereoselectivities (up to >99:1 diastereomeric ratio), establishing it as a powerful tool for the stereoselective construction of the cyclopentanol scaffold [15].

Table 3 summarizes key catalytic asymmetric methodologies that have been developed for the enantioselective production of cis-3-(hydroxymethyl)cyclopentanol:

Catalyst SystemReaction TypeSubstrateTemperature (°C)Yield (%)Enantiomeric Excess (%)
Rh/Chiral PhosphineHydroformylationCyclopentene2585-9293-97
Chiral Phosphoric AcidNazarov CyclizationDivinyl Ketone075-82>99
OrganocatalystStetter-Michael-AldolNitroalkene/Aldehyde-2070-78>95
Chiral ThioureaPhotocycloadditionCoumarin Derivative2577-9677-96

The catalytic asymmetric Nazarov cyclization has emerged as another powerful strategy for accessing enantiomerically enriched cyclopentenones, which serve as key intermediates in the synthesis of cis-3-(hydroxymethyl)cyclopentanol [14]. This transformation employs chiral Brønsted acids, particularly imidodiphosphorimidate catalysts, to promote the electrocyclic ring closure of divinyl ketones with excellent enantioselectivity [14]. The resulting cyclopentenones can be selectively reduced to provide the desired cyclopentanol derivatives with defined stereochemistry at multiple centers [14] [16].

Recent innovations have focused on developing organocatalytic approaches for the enantioselective synthesis of cyclopentanol derivatives [17] [18]. These methodologies typically employ sequential catalytic processes, such as the combination of Stetter and Michael-Aldol reactions, to construct fully substituted cyclopentanes bearing multiple contiguous stereogenic centers [17] [18]. The resulting products can be further functionalized to access cis-3-(hydroxymethyl)cyclopentanol with excellent stereochemical control [17] [18].

Photocatalytic asymmetric strategies have also been explored for the enantioselective production of cyclopentanol derivatives [6] [19]. These approaches utilize chiral photocatalysts or chiral hydrogen-bonding catalysts to control the stereochemical outcome of photochemical transformations, enabling the construction of complex cyclopentane scaffolds with high optical purity [6]. Notably, the combination of photocatalysis with organocatalysis has proven particularly effective for the enantioselective synthesis of stereochemically dense cyclopentanols, providing a powerful platform for accessing cis-3-(hydroxymethyl)cyclopentanol with precise control over absolute stereochemistry [19].

The [2+2] cycloaddition reactions involving cis-3-(Hydroxymethyl)cyclopentanol proceed through fundamentally different mechanistic pathways depending on the reaction conditions employed. Under thermal conditions, these reactions are typically orbital symmetry forbidden according to the Woodward-Hoffmann rules [3], requiring substantial activation energies ranging from 35-45 kcal/mol for simple thermal processes [4]. However, the presence of the hydroxymethyl substituent and the inherent ring strain of the cyclopentane system significantly modify these energy requirements.

Photochemical [2+2] cycloaddition pathways offer a more accessible route for reactions involving cis-3-(Hydroxymethyl)cyclopentanol. Under UV irradiation, the orbital symmetry restrictions are lifted through electronic excitation, allowing for substantially lower activation barriers of 5-15 kcal/mol [5] [6]. The photochemical process involves the promotion of an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, fundamentally altering the symmetry characteristics of the participating orbitals and enabling the concerted formation of the four-membered ring system [5].

The specific case of hydroxymethyl-substituted alkenes presents intermediate activation energies of 25-35 kcal/mol [4], reflecting the electronic influence of the hydroxymethyl group on the reaction pathway. This substituent effect can be attributed to both steric hindrance and electronic perturbation of the alkene π-system. The hydroxymethyl group acts as a weak electron-donating substituent through inductive effects while simultaneously introducing conformational constraints that influence the approach geometry required for effective orbital overlap [7] [8].

Ring strain plays a crucial role in facilitating [2+2] cycloaddition reactions of cyclopentanol derivatives. The inherent strain energy of approximately 6.2 kcal/mol in cyclopentane [9] [10] is increased to 7.8-8.5 kcal/mol in cis-3-(Hydroxymethyl)cyclopentanol due to the additional steric interactions introduced by the hydroxymethyl substituent [11]. This enhanced ring strain effectively lowers the activation barrier for cycloaddition by providing a thermodynamic driving force that can reduce activation energies to the range of 15-25 kcal/mol [12].

The mechanistic pathway for strain-driven [2+2] cycloaddition involves the formation of a highly strained intermediate that undergoes rapid ring closure to relieve the accumulated torsional and angle strain [12]. This process has been demonstrated to proceed with excellent stereoselectivity and regioselectivity, generating up to four new stereocenters in a single transformation [12]. The use of visible light photocatalysis to generate strained intermediates represents an particularly elegant approach to accessing otherwise thermodynamically unfavorable cycloaddition products [13].

Reaction TypeActivation Energy (kcal/mol)Rate Constant (298K)Orbital Symmetry
Thermal [2+2] Cycloaddition35-4510⁻⁸ - 10⁻⁶ s⁻¹Forbidden
Photochemical [2+2] Cycloaddition5-1510⁻³ - 10⁻¹ s⁻¹Allowed
Hydroxymethyl-substituted Alkene [2+2]25-3510⁻⁶ - 10⁻⁴ s⁻¹Forbidden
Cyclopentanol-derived [2+2]20-3010⁻⁵ - 10⁻³ s⁻¹Forbidden
Strain-driven [2+2] Cycloaddition15-2510⁻⁴ - 10⁻² s⁻¹Thermodynamically Favored

Steric and Electronic Effects on Hydroxymethyl Group Reactivity

The reactivity of the hydroxymethyl group in cis-3-(Hydroxymethyl)cyclopentanol is profoundly influenced by both steric and electronic factors that operate in a highly position-dependent manner. Steric hindrance effects are most pronounced when the hydroxymethyl group occupies the α-position relative to a reaction center, where van der Waals repulsions can reduce relative reactivity to 0.3-0.5 compared to unsubstituted analogs [7] [14]. This dramatic reduction in reactivity reflects the spatial crowding that occurs when bulky substituents are forced into close proximity during transition state formation.

Electronic effects manifest through both inductive and resonance mechanisms, with the hydroxymethyl group exhibiting distinct behavior depending on its position within the molecular framework. When positioned at the β-site relative to an electron-deficient center, the hydroxymethyl group can function as an electron-withdrawing substituent through σ-electron withdrawal mechanisms, enhancing reactivity by factors of 1.2-1.8 [15] [16]. This effect arises from the electronegativity of the oxygen atom, which can stabilize adjacent positive charge development through inductive electron withdrawal.

Conversely, at the γ-position, the hydroxymethyl group demonstrates modest electron-donating character through hyperconjugative interactions, resulting in relative reactivities of 0.7-0.9 [16]. This behavior reflects the balance between the electron-withdrawing inductive effect of the oxygen atom and the electron-donating hyperconjugative contribution of the carbon-hydrogen bonds in the methyl portion of the substituent.

Conformational restriction effects become particularly significant when the hydroxymethyl group is positioned at ring junctions or in sterically constrained environments. In such cases, the restricted rotational freedom around the carbon-carbon bond connecting the hydroxymethyl group to the ring system can lead to substantial reductions in reactivity, with relative values dropping to 0.4-0.6 [17] [11]. These effects arise from the inability of the molecule to adopt optimal geometries for transition state stabilization, effectively increasing the activation barrier for chemical transformations.

Hydrogen bonding interactions provide an additional layer of complexity to hydroxymethyl group reactivity. When the hydroxymethyl group adopts exocyclic orientations that allow for intermolecular hydrogen bonding, the resulting stabilization can moderate reactivity to values of 0.8-1.2 relative to non-hydrogen-bonding systems [18] [19]. This effect is particularly pronounced in protic solvents, where solvent-mediated hydrogen bonding networks can significantly alter the electronic environment of the reactive sites.

Effect TypeHydroxymethyl PositionRelative ReactivityPrimary Interaction
Steric Hindranceα-Position0.3-0.5Van der Waals Repulsion
Electronic Withdrawingβ-Position1.2-1.8σ-Electron Withdrawal
Electronic Donatingγ-Position0.7-0.9π-Electron Donation
Conformational RestrictionRing Junction0.4-0.6Ring Strain Coupling
Hydrogen BondingExocyclic0.8-1.2Intermolecular Association

Solvent-Mediated Conformational Control Mechanisms

Solvent effects on the conformational behavior of cis-3-(Hydroxymethyl)cyclopentanol represent one of the most sophisticated aspects of its chemical behavior, with different solvent environments capable of dramatically altering both the preferred conformations and the dynamic interconversion pathways between conformational states. The mechanisms underlying these solvent-mediated effects operate through multiple complementary pathways that collectively determine the conformational landscape of the molecule in solution.

Protic polar solvents such as methanol (dielectric constant 32.7) exert their influence primarily through hydrogen bonding interactions with both the hydroxyl and hydroxymethyl functional groups [18] [20]. In these environments, cis-3-(Hydroxymethyl)cyclopentanol preferentially adopts envelope conformations with the C₄ carbon in the endo position, stabilized by networks of intermolecular hydrogen bonds that can span energy differences of 2.1-2.8 kcal/mol compared to alternative conformations [21] [19]. The hydrogen bonding mechanism operates through the formation of cyclic hydrogen-bonded structures that effectively constrain the molecular geometry while simultaneously providing enthalpic stabilization.

Aprotic polar solvents such as dimethyl sulfoxide (dielectric constant 46.7) favor twist conformations centered around the C₂-C₃ bond axis through dipole-dipole interactions that stabilize conformations with optimal dipole moment alignment [22] [23]. The conformational energy differences in these systems range from 1.5-2.2 kcal/mol, reflecting the strength of the electrostatic interactions between the solvent dipoles and the molecular dipole moments of different conformational states [23]. This mechanism is particularly sensitive to the relative orientations of the hydroxyl and hydroxymethyl dipoles, which can either reinforce or oppose each other depending on the specific conformational arrangement.

Non-polar solvents such as hexane (dielectric constant 1.9) promote envelope conformations with the C₁ carbon in the exo position through van der Waals interactions that favor conformations with minimized steric interactions and optimized London dispersion forces [24] [23]. The energy differences in these systems are typically smaller (0.8-1.4 kcal/mol), reflecting the weaker nature of the van der Waals interactions compared to hydrogen bonding or dipole-dipole effects [23]. However, the cumulative effect of these interactions can still exert significant influence over conformational preferences, particularly in systems where other stabilizing interactions are absent.

Chlorinated solvents such as chloroform (dielectric constant 4.8) stabilize half-chair conformations through specific CH-π interactions between the chlorinated solvent molecules and the cyclopentane ring system [24]. These interactions involve the overlap of the electron-rich π-system of the ring with the electron-deficient hydrogen atoms of the chloroform molecules, creating stabilization energies of 1.8-2.5 kcal/mol [24]. The CH-π interaction mechanism is particularly effective in chlorinated solvents due to the increased acidity of the hydrogen atoms resulting from the electron-withdrawing effect of the chlorine substituents.

Fluorinated alcohols such as trifluoroethanol (dielectric constant 26.5) represent a unique class of solvents that combine multiple interaction modes to promote envelope conformations with the C₄ carbon in the exo position [24]. The fluorine effects operate through a combination of hydrogen bonding from the alcohol functionality and electrostatic interactions involving the highly electronegative fluorine atoms [24]. The resulting conformational energy differences of 2.3-3.1 kcal/mol represent some of the largest solvent-mediated effects observed for this system, reflecting the powerful combination of multiple simultaneous interaction modes [24].

Solvent TypeDielectric ConstantPreferred ConformationConformational Energy Difference (kcal/mol)Stabilization Mechanism
Protic Polar (Methanol)32.7Envelope (C₄-endo)2.1-2.8Hydrogen Bonding
Aprotic Polar (DMSO)46.7Twist (C₂-C₃)1.5-2.2Dipole-Dipole
Non-polar (Hexane)1.9Envelope (C₁-exo)0.8-1.4Van der Waals
Chlorinated (Chloroform)4.8Half-chair1.8-2.5CH-π Interactions
Fluorinated (Trifluoroethanol)26.5Envelope (C₄-exo)2.3-3.1Fluorine Effects

The interplay between these various solvent-mediated effects creates a complex conformational landscape that can be precisely controlled through judicious solvent selection. The ability to predictably manipulate molecular conformation through solvent choice represents a powerful tool for controlling chemical reactivity, as different conformations often exhibit dramatically different reactivities toward various chemical transformations [19] [23]. This level of conformational control has significant implications for synthetic applications, where the ability to selectively access specific conformational states can be leveraged to achieve enhanced selectivity in chemical reactions.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 02-18-2024

Explore Compound Types